molecular formula C8H9N2O4S+ B11817690 2,2-dioxo-3,4-dihydro-1H-pyrido[2,1-c][1,2,4]thiadiazin-5-ium-7-carboxylic acid

2,2-dioxo-3,4-dihydro-1H-pyrido[2,1-c][1,2,4]thiadiazin-5-ium-7-carboxylic acid

Cat. No.: B11817690
M. Wt: 229.24 g/mol
InChI Key: OZWPMPRZFXTVMX-UHFFFAOYSA-O
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Description

2,2-dioxo-3,4-dihydro-1H-pyrido[2,1-c][1,2,4]thiadiazin-5-ium-7-carboxylic acid is a heterocyclic compound that features a unique structure combining a pyridine ring with a thiadiazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dioxo-3,4-dihydro-1H-pyrido[2,1-c][1,2,4]thiadiazin-5-ium-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a thiadiazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the recovery and reuse of catalysts and solvents are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

2,2-dioxo-3,4-dihydro-1H-pyrido[2,1-c][1,2,4]thiadiazin-5-ium-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

2,2-dioxo-3,4-dihydro-1H-pyrido[2,1-c][1,2,4]thiadiazin-5-ium-7-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an enzyme inhibitor, making it useful in biochemical studies.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2,2-dioxo-3,4-dihydro-1H-pyrido[2,1-c][1,2,4]thiadiazin-5-ium-7-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dioxo-3,4-dihydro-1H-pyrido[2,1-c][1,2,4]thiadiazin-5-ium-7-carboxylic acid is unique due to its specific combination of a pyridine and thiadiazine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C8H9N2O4S+

Molecular Weight

229.24 g/mol

IUPAC Name

2,2-dioxo-3,4-dihydro-1H-pyrido[2,1-c][1,2,4]thiadiazin-5-ium-7-carboxylic acid

InChI

InChI=1S/C8H8N2O4S/c11-8(12)6-1-2-7-9-15(13,14)4-3-10(7)5-6/h1-2,5H,3-4H2,(H,11,12)/p+1

InChI Key

OZWPMPRZFXTVMX-UHFFFAOYSA-O

Canonical SMILES

C1CS(=O)(=O)NC2=[N+]1C=C(C=C2)C(=O)O

Origin of Product

United States

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